molecular formula C16H21FN2O3S2 B5121493 4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine

4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine

Cat. No. B5121493
M. Wt: 372.5 g/mol
InChI Key: WNFFHRQSGQNQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine involves the inhibition of specific enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes such as acid-base balance and fluid secretion. It has also been shown to block the activity of certain receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine depend on its specific target and mode of action. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. Inhibition of the GABA-A receptor can lead to changes in neurotransmission, which can affect various physiological processes such as mood, cognition, and sleep.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying the role of these targets in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine. One area of interest is the development of new drugs based on its structure and mode of action. Another area of interest is the study of its potential applications in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease. Additionally, further research is needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method of 4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine involves the reaction of 4-fluoro-3-nitrobenzoic acid with piperidine and thiomorpholine in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine has been extensively studied for its potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(4-fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S2/c17-14-5-4-13(16(20)18-8-10-23-11-9-18)12-15(14)24(21,22)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFFHRQSGQNQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCSCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone

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